4-Methyl-2-phenylpent-3-en-2-amine chemical structure and properties
4-Methyl-2-phenylpent-3-en-2-amine chemical structure and properties
An In-depth Technical Guide to 4-Methyl-2-phenylpent-3-en-2-amine: Structure, Properties, and Synthetic Strategies
Authored by: A Senior Application Scientist
Foreword: The landscape of chemical synthesis is ever-expanding, with novel molecular architectures holding the potential for significant advancements in pharmaceuticals, materials science, and agrochemicals. This guide focuses on 4-methyl-2-phenylpent-3-en-2-amine, a tertiary allylic amine whose specific properties and applications are not yet extensively documented in scientific literature. The absence of a large body of dedicated research necessitates a foundational approach, building upon established principles of organic chemistry and drawing parallels from structurally related analogues. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a robust framework for the synthesis, characterization, and potential exploration of this intriguing molecule.
Molecular Architecture and Identification
4-Methyl-2-phenylpent-3-en-2-amine is a chiral, unsaturated tertiary amine. Its structure is characterized by a pentene backbone with a phenyl group and a tertiary amine functionality at the C2 position, and two methyl groups at the C4 and C2 positions respectively. The presence of a double bond between C3 and C4 introduces the potential for E and Z isomerism.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 4-Methyl-2-phenylpent-3-en-2-amine |
| Molecular Formula | C₁₂H₁₇N[1] |
| Molecular Weight | 175.27 g/mol |
| Canonical SMILES | CC(=CC(C)(C1=CC=CC=C1)N)C[1] |
| InChI Key | JXTLASOSHTXGDS-UHFFFAOYSA-N[1] |
digraph "4_Methyl_2_phenylpent_3_en_2_amine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Atom nodes N [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C_phenyl_1 [label="C"]; C_phenyl_2 [label="C"]; C_phenyl_3 [label="C"]; C_phenyl_4 [label="C"]; C_phenyl_5 [label="C"]; C_phenyl_6 [label="C"]; C_Me1 [label="CH3"]; C_Me2 [label="CH3"]; C_Me3 [label="CH3"];
// Edges C2 -- N; C2 -- C1; C2 -- C_phenyl_1; C1 -- C_Me1; C1 -- C3; C3 -- C4; C4 -- C_Me2; C4 -- C5; C5 -- C_Me3;
// Phenyl ring C_phenyl_1 -- C_phenyl_2; C_phenyl_2 -- C_phenyl_3; C_phenyl_3 -- C_phenyl_4; C_phenyl_4 -- C_phenyl_5; C_phenyl_5 -- C_phenyl_6; C_phenyl_6 -- C_phenyl_1;
// Double bond C3 -- C4 [style=bold]; }
Caption: 2D Chemical Structure of 4-Methyl-2-phenylpent-3-en-2-amine.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for 4-methyl-2-phenylpent-3-en-2-amine, the following properties are predicted based on its chemical structure and comparison with analogous compounds.
| Property | Predicted Value | Justification |
| Physical State | Colorless to pale yellow liquid | Similar to other tertiary amines of comparable molecular weight. |
| Boiling Point | ~230-250 °C | Estimated based on the boiling points of structurally similar compounds. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Sparingly soluble in water. | Typical for tertiary amines with a significant hydrocarbon backbone. |
| pKa (conjugate acid) | 9.0 - 10.0 | The nitrogen lone pair is basic, similar to other trialkylamines. |
| XlogP | 2.7 | A predicted value indicating moderate lipophilicity.[1] |
Strategic Synthesis Methodologies
The synthesis of tertiary allylic amines can be approached through several established routes. Given the structure of 4-methyl-2-phenylpent-3-en-2-amine, two plausible synthetic pathways are proposed, starting from the corresponding tertiary allylic alcohol, 4-methyl-2-phenylpent-3-en-2-ol.
Pathway 1: Nucleophilic Substitution via an Activated Intermediate
This strategy involves the conversion of the hydroxyl group of the precursor alcohol into a good leaving group, followed by nucleophilic substitution with an amine source.
Caption: Proposed synthesis via nucleophilic substitution.
Experimental Protocol:
Step 1: Synthesis of 4-methyl-2-phenylpent-3-en-2-ol
The precursor alcohol can be synthesized via a Grignard reaction between an appropriate Grignard reagent and a ketone.
-
Preparation of Isopropenylmagnesium Bromide: To a stirring solution of magnesium turnings in anhydrous diethyl ether under an inert atmosphere, slowly add isopropenyl bromide. Maintain the reaction under reflux until the magnesium is consumed.
-
Grignard Reaction: Cool the Grignard reagent to 0 °C and add a solution of acetophenone in anhydrous diethyl ether dropwise.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Step 2: Activation of the Hydroxyl Group (Formation of Tosylate)
-
Reaction Setup: Dissolve the purified 4-methyl-2-phenylpent-3-en-2-ol in anhydrous dichloromethane and cool to 0 °C.
-
Addition of Reagents: Add pyridine, followed by the slow addition of p-toluenesulfonyl chloride.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, wash the reaction mixture with cold dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude tosylate can be used in the next step without further purification.
Step 3: Nucleophilic Substitution with Ammonia
-
Reaction: Dissolve the crude tosylate in a suitable solvent such as tetrahydrofuran (THF) in a sealed pressure vessel. Add a solution of ammonia in methanol.
-
Heating: Heat the reaction mixture at a temperature sufficient to drive the substitution, typically between 60-100 °C. Monitor the reaction by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with water.
-
Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by column chromatography or distillation under reduced pressure.
Pathway 2: The Ritter Reaction
The Ritter reaction provides a direct route to N-alkyl amides from alcohols or alkenes and nitriles, which can subsequently be hydrolyzed to the corresponding primary amines.[2][3][4]
Caption: Proposed synthesis via the Ritter Reaction.
Experimental Protocol:
Step 1: Ritter Reaction to form the N-substituted Amide
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, add a solution of 4-methyl-2-phenylpent-3-en-2-ol in a nitrile solvent (e.g., acetonitrile).
-
Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Workup: Pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., sodium hydroxide solution). Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude N-substituted amide. This can be purified by crystallization or column chromatography.
Step 2: Hydrolysis of the Amide
-
Reaction: Reflux the purified amide in an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).
-
Workup (for acidic hydrolysis): After cooling, basify the reaction mixture with a strong base to deprotonate the amine. Extract the free amine with an organic solvent.
-
Workup (for basic hydrolysis): After cooling, extract the amine directly with an organic solvent.
-
Purification: Dry the organic extracts, remove the solvent, and purify the final product by distillation or column chromatography.
Spectroscopic and Analytical Characterization
The structural elucidation and purity assessment of 4-methyl-2-phenylpent-3-en-2-amine would rely on a combination of spectroscopic and chromatographic techniques.
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: A multiplet in the range of δ 7.2-7.5 ppm corresponding to the five protons of the phenyl group.
-
Vinylic Proton: A signal (likely a doublet or multiplet) around δ 5.0-5.5 ppm for the proton at C3.
-
Methyl Protons: Singlets for the two methyl groups at C4 and a singlet for the methyl group at C2. The exact chemical shifts would depend on the geometry of the double bond and the through-space effects of the phenyl ring.
-
Amine Protons: As a tertiary amine, there are no N-H protons to be observed.[5][6]
¹³C NMR Spectroscopy (Predicted):
-
Aromatic Carbons: Several signals in the δ 125-150 ppm region.
-
Alkene Carbons: Signals for C3 and C4 in the δ 120-140 ppm range.
-
Quaternary Carbon (C2): A signal in the δ 50-70 ppm range.
-
Methyl Carbons: Signals in the aliphatic region (δ 15-30 ppm).
Mass Spectrometry (Predicted):
-
Molecular Ion (M+): A peak at m/z = 175, which should be an odd number due to the presence of one nitrogen atom.
-
Major Fragmentation: Alpha-cleavage is a characteristic fragmentation pattern for amines, involving the breaking of a C-C bond adjacent to the nitrogen.[6] This would lead to the loss of an isobutenyl radical or a phenyl radical, resulting in significant fragment ions.
Infrared (IR) Spectroscopy (Predicted):
-
C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretching (alkene): A peak around 1650 cm⁻¹.[7]
-
C=C stretching (aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
C-N stretching: A band in the 1250-1020 cm⁻¹ region for the aliphatic amine.[5]
-
Absence of N-H stretching: No significant peaks in the 3300-3500 cm⁻¹ region, confirming its tertiary amine nature.[5][6]
Analytical Chromatography:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for assessing the purity and confirming the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Can be used for purity determination and for preparative separation of isomers if they are formed during the synthesis.
Potential Applications and Research Directions
While specific applications for 4-methyl-2-phenylpent-3-en-2-amine have not been reported, its structural motifs suggest several promising avenues for research.
-
Medicinal Chemistry: The allylamine scaffold is present in numerous pharmacologically active compounds, including antifungals (e.g., naftifine) and antihistamines.[8][9] The presence of a phenyl group and a tertiary amine could impart interesting biological activities. Derivatives of this molecule could be synthesized and screened for a variety of therapeutic targets. Phenyl-containing compounds are also explored for their potential in treating neurodegenerative diseases like Alzheimer's.[10][11]
-
Synthetic Intermediates: The double bond and the amine functionality offer multiple sites for further chemical transformations, making it a potentially valuable building block for the synthesis of more complex molecules.
-
Materials Science: Amines are widely used as curing agents for epoxy resins and as building blocks for polymers and polyamides. The specific structure of this amine could lead to materials with unique properties.
Safety and Handling
No specific toxicity data is available for 4-methyl-2-phenylpent-3-en-2-amine. Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Methyl-2-phenylpent-3-en-2-amine represents an under-explored area of chemical space. This guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications, based on established chemical principles and data from analogous structures. The proposed synthetic routes are robust and utilize common laboratory techniques. The predicted spectroscopic data provides a benchmark for the characterization of this molecule. It is hoped that this guide will stimulate further research into this and related compounds, potentially unlocking new discoveries in medicinal chemistry and materials science.
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